molecular formula C21H26N2O6S B15102397 Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B15102397
M. Wt: 434.5 g/mol
InChI Key: SAAZQVVLZYUJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure features:

  • Position 4: A 3,4-dimethoxyphenyl group (C₈H₉O₂), enhancing lipophilicity and electron-donating properties.
  • Position 3: An ethyl ester (C₂H₅O₂), critical for solubility and metabolic stability.

The molecular formula is estimated as C₂₂H₂₇N₂O₆S (molecular weight ~465.5 g/mol).

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O6S/c1-4-29-21(25)19-15(14-5-6-16(26-2)17(11-14)27-3)13-30-20(19)22-18(24)12-23-7-9-28-10-8-23/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,22,24)

InChI Key

SAAZQVVLZYUJQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The morpholin-4-ylacetyl group is then attached through an amide bond formation. Finally, the ethyl ester is introduced to complete the synthesis. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2/4) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Effects
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate (Target) Morpholin-4-ylacetyl amino / 3,4-dimethoxyphenyl ~465.5 Morpholine, ester, dimethoxy Enhanced solubility (morpholine), moderate lipophilicity (dimethoxy)
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate 4-Methoxybenzoyl amino / 3,4-dimethoxyphenyl 441.5 Aromatic amide, dimethoxy Increased π-π stacking potential (benzoyl) vs. hydrogen bonding (morpholine)
Ethyl 4-methyl-5-(morpholine-4-carbonyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate 4-Nitrobenzoyl amino / methyl, morpholine-carbonyl 447.5 Nitro, morpholine-carbonyl Electron-withdrawing nitro group may reduce electron density, altering reactivity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Cyanoacetyl amino / 4-chlorophenyl ~361.8 Cyano, chloro High electrophilicity (cyano), potential toxicity (chloro)
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Amino / 4-cyclohexylphenyl 329.5 Cyclohexyl, amino Reduced polarity (cyclohexyl) vs. target; amino group may enhance reactivity

Key Findings:

Substituent Effects on Solubility: The morpholin-4-ylacetyl group in the target compound improves water solubility compared to the 4-methoxybenzoyl group in or the cyclohexyl group in . Nitro () and cyano () substituents reduce solubility due to electron withdrawal and increased crystallinity.

Electronic and Steric Influences :

  • Methoxy groups (target, ) donate electrons, stabilizing the thiophene ring, while nitro () and chloro () groups destabilize it.
  • The morpholine moiety’s steric bulk (target) may hinder interactions compared to planar benzoyl groups ().

Biological Implications: Morpholine and ester groups (target) are metabolically stable, whereas amino groups () may undergo rapid oxidation or conjugation. Cyanoacetyl () and nitrobenzoyl () groups could confer cytotoxicity, limiting therapeutic utility compared to the target’s safer profile.

Synthetic Routes :

  • Similar Suzuki coupling or amidation strategies are used across these compounds (e.g., boronic acid cross-coupling in , zinc chloride-mediated cyclization in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.